N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide
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Description
“N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound. Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis process typically involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reactions typically involve the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Future Directions
The development of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . These compounds are potent agents in preventing the formation of biofilm, reducing the production of toxins, and, most importantly, discourage bacteria to develop future resistance . Therefore, “N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide” and similar compounds could be potential candidates for further drug development .
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have shown known antibacterial activity .
Mode of Action
It’s worth noting that similar compounds have been synthesized and investigated for their antibacterial activity, both in isolation and in complex with cell-penetrating peptides . These molecules display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
Similar compounds have shown to inhibit the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Result of Action
Similar compounds have shown significant anti-inflammatory activities . They demonstrated excellent COX-2 SI values and even showed inhibition of albumin denaturation .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-27-16-10-8-14(9-11-16)20(26)25(13-15-5-2-3-12-23-15)21-24-19-17(22)6-4-7-18(19)28-21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLBDQXEUORVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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